molecular formula C8H6N2O4S B142258 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid CAS No. 149587-45-1

7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid

Cat. No. B142258
CAS RN: 149587-45-1
M. Wt: 226.21 g/mol
InChI Key: MNDUWRWXJGWMNT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid, also known as MTTP, is a chemical compound that has gained attention in the scientific community due to its potential applications in drug discovery and development. MTTP is a heterocyclic compound that contains a thieno[2,3-b]pyrazine ring system and a carboxylic acid functional group.

Mechanism of Action

7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid exerts its inhibitory effects on enzymes by binding to their active sites and preventing substrate binding. This leads to a decrease in enzyme activity and subsequent modulation of neurotransmitter levels. This compound has also been shown to have antioxidant properties, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects
This compound has been shown to have a range of biochemical and physiological effects. In addition to its inhibitory effects on enzymes, it has been shown to have anti-inflammatory and analgesic effects. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease.

Advantages and Limitations for Lab Experiments

7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid has several advantages for lab experiments, including its high potency and selectivity for target enzymes. However, its low solubility in aqueous solutions can make it difficult to work with, and its potential toxicity requires careful handling.

Future Directions

There are several potential future directions for research on 7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid. One area of interest is its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease. Additionally, further studies are needed to elucidate its mechanism of action and potential side effects. Other potential applications for this compound include its use as a biochemical tool for studying enzyme function and its potential as a lead compound for drug discovery.

Scientific Research Applications

7-Methyl-2,3-dioxo-1,2,3,4-tetrahydrothieno[2,3-b]pyrazine-6-carboxylic acid has been extensively studied for its potential applications in drug discovery and development. It has been shown to have inhibitory effects on various enzymes, including acetylcholinesterase, butyrylcholinesterase, and monoamine oxidase. These enzymes are involved in the regulation of neurotransmitters such as acetylcholine and dopamine, which play important roles in cognitive function and mood regulation.

properties

CAS RN

149587-45-1

Molecular Formula

C8H6N2O4S

Molecular Weight

226.21 g/mol

IUPAC Name

7-methyl-2,3-dioxo-1,4-dihydrothieno[2,3-b]pyrazine-6-carboxylic acid

InChI

InChI=1S/C8H6N2O4S/c1-2-3-7(15-4(2)8(13)14)10-6(12)5(11)9-3/h1H3,(H,9,11)(H,10,12)(H,13,14)

InChI Key

MNDUWRWXJGWMNT-UHFFFAOYSA-N

SMILES

CC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O

Canonical SMILES

CC1=C(SC2=C1NC(=O)C(=O)N2)C(=O)O

synonyms

Thieno[2,3-b]pyrazine-6-carboxylic acid, 1,2,3,4-tetrahydro-7-methyl-2,3-dioxo-

Origin of Product

United States

Synthesis routes and methods

Procedure details

6-Ethoxycarbonyl-7-methylthieno[2,3-b]pyrazine-2,3-(1H,4H)-dione (60 mg, 0.236 mmol) was warmed in 1 M NaOH (0.944 ml) at 50° C. under stirring for 8 hours. The mixture was filtrated and acidified with 2 M HCl (1.0 ml) under cooling in an ice bath. The precipitate was filtered off, washed with water and dried to afford 29 mg (54%) of the title compound. M.p. 289°-294° C. 1H-NMR (DMSO-D6, δ): 2.45 (s, 3H), 11.96 (s, 1H), 12.45 (s, 1H), 12.96 (s, 1H).
Name
6-Ethoxycarbonyl-7-methylthieno[2,3-b]pyrazine-2,3-(1H,4H)-dione
Quantity
60 mg
Type
reactant
Reaction Step One
Name
Quantity
0.944 mL
Type
solvent
Reaction Step One
Yield
54%

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